Decanoyl-L-carnitine chloride

Overview

Description

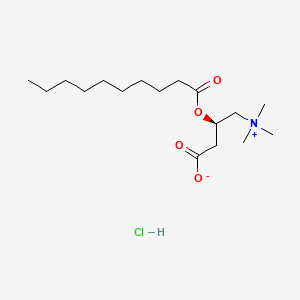

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine . It increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes .

Synthesis Analysis

Decanoyl-L-carnitine can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .Molecular Structure Analysis

The molecular formula of this compound is C17H34ClNO4 . The average mass is 351.909 Da and the monoisotopic mass is 351.217621 Da .Chemical Reactions Analysis

This compound is involved in the transport of long chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H34ClNO4, an average mass of 351.909 Da, and a monoisotopic mass of 351.217621 Da .Scientific Research Applications

Fatty Acid and Energy Metabolism

Decanoyl-L-carnitine chloride is involved in fatty acid metabolism, particularly in the transport and oxidation of fatty acids. Studies have shown its role in enhancing the metabolism of short-chain and long-chain fatty acids during processes like hemodialysis. For instance, L-carnitine administration significantly affected plasma concentrations of triglycerides and free fatty acids during hemodialysis, indicating its role in fatty acid metabolism (Maeda, Shinzato, & Kobayakawa, 1989).

Diagnostic and Analytical Applications

This compound plays a role in diagnostic procedures, especially in the detection of metabolic disorders. The determination of carnitine and its esters in biological materials is vital for diagnosing inherited or acquired metabolic disorders (Dąbrowska & Starek, 2014).

Neurological Health and Disease

There is evidence suggesting the involvement of acyl-carnitines, including decanoyl-L-carnitine, in neurological health. Serum levels of acyl-carnitines like decanoyl-L-carnitine have been studied in the context of Alzheimer's disease and cognitive impairment (Cristofano et al., 2016).

Exercise and Muscle Metabolism

This compound has been identified in studies related to exercise and muscle metabolism. It appears as a significant metabolite in plasma during moderate intensity exercise, supporting lipid oxidation (Lehmann et al., 2010).

Pharmacokinetics and Clinical Applications

Research has focused on the pharmacokinetics of L-carnitine, including its esters like this compound. Studies highlight the importance of these compounds in mitochondrial function and their potential in various therapeutic contexts (Evans & Fornasini, 2003).

Role in Health and Disease

This compound is also researched for its role in various health conditions and diseases. It's studied for its potential use in conditions like diabetes, cardiovascular diseases, and other metabolic disorders (Flanagan et al., 2010).

Mechanism of Action

Target of Action

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine . Its primary targets are the fatty acid intermediates in the cells, specifically in rat hepatocytes .

Mode of Action

This compound interacts with its targets by increasing the formation of C24 fatty acid intermediates . This interaction results in changes in the fatty acid composition within the cells .

Biochemical Pathways

The compound affects the fatty acid oxidation pathway . It boosts the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . These changes in the fatty acid intermediates can have downstream effects on other biochemical pathways and processes within the cell .

Pharmacokinetics

It is known that the concentrations of l-carnitine and its esters, including this compound, are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The result of this compound’s action is an increase in the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . This can lead to changes in the fatty acid composition within the cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Decanoyl-L-carnitine chloride plays a significant role in biochemical reactions, particularly in the metabolism of saturated fatty acids . It promotes the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . The nature of these interactions involves the compound’s ability to transport long-chain acyl groups from fatty acids to the mitochondrial matrix, where they are broken down to form usable energy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting fatty acid oxidation . This compound has been shown to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is involved in the transport of long-chain acyl groups from fatty acids to the mitochondrial matrix, where they are broken down to form usable energy . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of saturated fatty acids . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

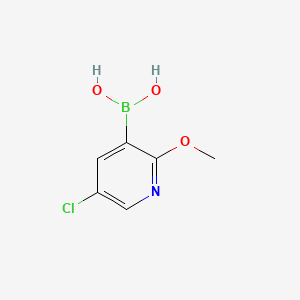

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)